3,5-Di-O-lauryl-D-xylofuranose

Beschreibung

BenchChem offers high-quality 3,5-Di-O-lauryl-D-xylofuranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Di-O-lauryl-D-xylofuranose including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C29H58O5 |

|---|---|

Molekulargewicht |

486.8 g/mol |

IUPAC-Name |

(3R,4R,5R)-4-dodecoxy-5-(dodecoxymethyl)oxolane-2,3-diol |

InChI |

InChI=1S/C29H58O5/c1-3-5-7-9-11-13-15-17-19-21-23-32-25-26-28(27(30)29(31)34-26)33-24-22-20-18-16-14-12-10-8-6-4-2/h26-31H,3-25H2,1-2H3/t26-,27-,28+,29?/m1/s1 |

InChI-Schlüssel |

ILYWWHOFKRZFEV-HFVNIMEJSA-N |

Isomerische SMILES |

CCCCCCCCCCCCOC[C@@H]1[C@@H]([C@H](C(O1)O)O)OCCCCCCCCCCCC |

Kanonische SMILES |

CCCCCCCCCCCCOCC1C(C(C(O1)O)O)OCCCCCCCCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

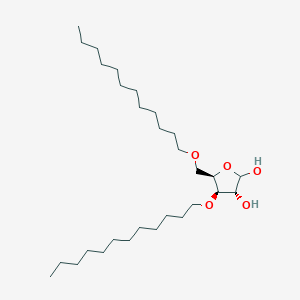

3,5-Di-O-lauryl-D-xylofuranose chemical structure and properties

An In-Depth Technical Guide to 3,5-Di-O-lauryl-D-xylofuranose: Synthesis, Properties, and Applications in Advanced Drug Delivery

Executive Summary

3,5-Di-O-lauryl-D-xylofuranose is an amphiphilic glycolipid derived from the renewable pentose, D-xylose. It consists of a hydrophilic D-xylofuranose headgroup and two hydrophobic lauryl (C12) acyl chains, rendering it a molecule of significant interest for advanced applications in drug delivery and vaccine formulation. Its ability to self-assemble into nanostructures in aqueous environments makes it a promising functional excipient for the encapsulation and targeted delivery of poorly soluble active pharmaceutical ingredients (APIs). This guide provides a comprehensive technical overview of its chemical structure, an efficient enzymatic synthesis protocol, physicochemical properties, and its potential applications, with a focus on nanoparticle-based systems for researchers, scientists, and drug development professionals.

Introduction to Glycolipid Excipients

The modification of natural sugars with lipid chains is a powerful strategy for creating bio-based, biocompatible, and biodegradable amphiphilic molecules. D-xylose, a pentose sugar abundant in lignocellulosic biomass, serves as an excellent starting platform for such synthesis. By esterifying specific hydroxyl groups of the xylose core with fatty acids, such as lauric acid, we can generate novel molecular architectures like 3,5-Di-O-lauryl-D-xylofuranose. These glycolipids bridge the gap between hydrophilic and hydrophobic domains, enabling the formation of sophisticated drug delivery systems like micelles, vesicles, and nanoparticles. Such systems are critical for improving the bioavailability, stability, and pharmacokinetic profiles of therapeutic agents.[1] This document serves as a technical primer on the synthesis, characterization, and application of 3,5-Di-O-lauryl-D-xylofuranose, offering field-proven insights for its use in pharmaceutical research and development.

Chemical Structure and Physicochemical Properties

Molecular Structure

3,5-Di-O-lauryl-D-xylofuranose is a xylose diester. The core is a five-membered furanose ring of D-xylose. Two lauryl (dodecanoyl) chains are attached via ester linkages to the hydroxyl groups at the C3 and C5 positions of the sugar ring. Due to the hemiacetal at the C1 position, the molecule exists as a mixture of alpha (α) and beta (β) anomers in solution.[2]

Caption: Chemical structure of 3,5-Di-O-lauryl-D-xylofuranose.

Spectroscopic Profile

The structure of 3,5-Di-O-lauryl-D-xylofuranose is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR (500 MHz, CDCl₃): Key signals include multiplets for the anomeric protons (H-1α and H-1β) around δ 5.3-5.4 ppm. Protons adjacent to the ester groups (H-3 and H-5) will show a downfield shift. The numerous methylene protons (-CH₂-) of the lauryl chains appear as a broad multiplet around δ 1.20-1.38 ppm, while the terminal methyl groups (-CH₃) resonate as a triplet near δ 0.90 ppm.[2]

-

¹³C NMR (125 MHz, CDCl₃): The spectrum will prominently feature signals for the carbonyl carbons of the ester groups around δ 173-175 ppm. The anomeric carbon (C-1) signal will appear around δ 103 ppm. Other sugar ring carbons (C-2, C-3, C-4, C-5) will be found in the δ 60-85 ppm region, with the carbons bearing the ester groups (C-3 and C-5) being shifted accordingly. The aliphatic carbons of the lauryl chains will produce a series of signals in the δ 14-32 ppm range.[2]

Physicochemical Properties

A summary of the key physicochemical properties is presented below. The dual nature of the molecule—a polar sugar head and nonpolar lipid tails—is fundamental to its function.

| Property | Value | Source |

| Appearance | White solid | [2] |

| Melting Point | 77 °C | [2] |

| Molecular Formula | C₂₉H₅₄O₇ | Inferred |

| Molecular Weight | 514.74 g/mol | Inferred |

| Solubility | Soluble in chlorinated solvents (e.g., CDCl₃, DCM) and other organic solvents. Poorly soluble in water. | [2] |

Synthesis and Purification

Rationale for Enzymatic Synthesis

The selective acylation of carbohydrates is a significant challenge in organic chemistry due to the presence of multiple hydroxyl groups with similar reactivity. Traditional chemical methods often require a multi-step process involving protection of certain hydroxyl groups, acylation of the target group(s), and subsequent deprotection. This process can be low-yielding and environmentally taxing. Enzymatic synthesis offers a superior alternative, leveraging the high chemo- and regioselectivity of lipases to catalyze esterification at specific positions under mild reaction conditions. This approach minimizes byproducts and avoids the need for protecting groups, resulting in a more efficient and sustainable process.[2]

Detailed Protocol: Enzymatic Synthesis

This protocol describes the efficient synthesis of 3,5-Di-O-lauryl-D-xylofuranose via lipase-catalyzed transesterification.[2]

Reagents & Materials:

-

D-xylose

-

Vinyl laurate (acyl donor)

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., 2-methyl-2-butanol)

-

Molecular sieves (for maintaining anhydrous conditions)

-

Reaction vessel with temperature control and magnetic stirring

Step-by-Step Methodology:

-

Reaction Setup: In a clean, dry reaction vessel, suspend D-xylose and the immobilized lipase in the anhydrous organic solvent. Add molecular sieves to remove any trace water.

-

Acyl Donor Addition: Add vinyl laurate to the mixture. A molar excess of the acyl donor relative to the sugar is typically used to drive the reaction forward.

-

Incubation: Heat the reaction mixture to 50 °C with continuous stirring. The vinyl alcohol byproduct tautomerizes to acetaldehyde, which is volatile, making the reaction effectively irreversible.

-

Monitoring: Monitor the reaction progress over several hours using Thin Layer Chromatography (TLC), analyzing for the consumption of D-xylose and the formation of mono- and di-ester products.

-

Enzyme Removal: Once the reaction has reached the desired conversion, cool the mixture and remove the immobilized enzyme by simple filtration. The enzyme can be washed and potentially reused.

-

Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure to yield the crude product mixture.

Detailed Protocol: Purification

The crude product is a mixture containing unreacted starting materials and potentially mono-acylated intermediates. Purification is achieved via flash column chromatography.[2][3]

Equipment & Materials:

-

Silica gel (60 Å, 230-400 mesh)

-

Glass chromatography column

-

Solvent system (e.g., a gradient of hexane and ethyl acetate)

-

Fraction collector and test tubes

-

TLC plates and visualization agent (e.g., phosphomolybdic acid stain)

Step-by-Step Methodology:

-

Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate) and pack the column.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid sample onto the top of the packed column.

-

Elution: Begin eluting the column with the mobile phase, gradually increasing the polarity (increasing the percentage of ethyl acetate). This gradient allows for the separation of components based on their polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure 3,5-Di-O-lauryl-D-xylofuranose.

-

Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product as a white solid.[2]

Caption: Workflow for the synthesis and purification of the title compound.

Applications in Drug Delivery and Immunology

Self-Assembly and Nanoparticle Formation

The defining characteristic of 3,5-Di-O-lauryl-D-xylofuranose is its amphiphilicity. In an aqueous environment, these molecules will spontaneously self-assemble to minimize the unfavorable interactions between their hydrophobic lauryl tails and water. This process leads to the formation of ordered supramolecular structures, such as micelles or vesicles (nanoparticles), with a hydrophobic core and a hydrophilic shell. This core provides an ideal microenvironment for encapsulating hydrophobic drugs, which are otherwise difficult to formulate due to their poor water solubility. This encapsulation can enhance drug stability, prevent premature degradation, and improve bioavailability.[4][5]

Protocol: Preparation of Drug-Loaded Nanoparticles

A common and effective method for preparing drug-loaded polymeric or lipid-based nanoparticles is the nanoprecipitation (or solvent displacement) method.

Reagents & Materials:

-

3,5-Di-O-lauryl-D-xylofuranose

-

Model hydrophobic drug (e.g., Paclitaxel, Curcumin)

-

Water-miscible organic solvent (e.g., acetone, ethanol)

-

Purified water (e.g., Milli-Q)

-

Magnetic stirrer and vials

Step-by-Step Methodology:

-

Organic Phase Preparation: Dissolve a precise amount of 3,5-Di-O-lauryl-D-xylofuranose and the hydrophobic drug in the organic solvent.

-

Nanoprecipitation: Under moderate magnetic stirring, inject the organic phase dropwise into a larger volume of purified water (the anti-solvent).

-

Self-Assembly: The rapid diffusion of the organic solvent into the aqueous phase causes a decrease in solubility for the glycolipid and drug, forcing them to co-precipitate and self-assemble into drug-loaded nanoparticles.

-

Solvent Removal: Stir the resulting colloidal suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.

-

Purification (Optional): The nanoparticle suspension can be centrifuged or dialyzed to remove any unencapsulated drug.

Protocol: Characterization of Nanoparticles

Thorough characterization is essential to ensure the quality, stability, and efficacy of the nanoparticle formulation.[6]

Caption: Potential mechanism of action as a nanoparticle vaccine adjuvant.

Conclusion and Future Directions

3,5-Di-O-lauryl-D-xylofuranose represents a highly versatile and promising biomaterial for pharmaceutical sciences. Its straightforward enzymatic synthesis from a renewable resource, coupled with its inherent amphiphilicity and ability to form stable nanostructures, makes it an attractive candidate for development as a next-generation excipient.

Future research should focus on a deeper exploration of its potential. This includes optimizing drug-loaded nanoparticle formulations for specific APIs, conducting in-vitro and in-vivo studies to assess drug release kinetics and efficacy, and investigating its precise immunological mechanism of action to validate its role as a vaccine adjuvant. The continued development of such well-characterized, functional biomaterials is critical to overcoming challenges in modern drug delivery and vaccinology.

References

-

d-Xylose and l-arabinose laurate esters: Enzymatic synthesis, characterization and physico-chemical properties. ORBi - University of Liège. [Link]

- Process for producing D-glucofuranose or D-xylofuranose derivative.

-

Enzymatic Production of Lauroyl and Stearoyl Monoesters of d-Xylose, l-Arabinose, and d-Glucose as Potential Lignocellulosic-Derived Products, and Their Evaluation as Antimicrobial Agents. MDPI. [Link]

-

Synthesis and Biological Characterization of Toll- like Receptor 4 Agonists as Innovative Vaccine Adjuvants. University of Milano-Bicocca. [Link]

-

2,3,5-Tri-O-benzyl-d-xylofuranose. MDPI. [Link]

-

alpha-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-. PubChem. [Link]

-

α-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)-. NIST WebBook. [Link]

-

Synthesis, purification and identification of some D-xylosides. SciSpace. [Link]

-

«alpha»-D-Xylofuranose, 1,2:3,5-bis-O-(1-methylethylidene)- Chemical and Physical Properties. Cheméo. [Link]

-

Evaluation of Some Adjuvants in Improving Foliar Fertilizers. ResearchGate. [Link]

-

The surface properties of nanoparticles determine the agglomeration state and the size of the particles under physiological conditions. Beilstein Journal of Nanotechnology. [Link]

-

Nanoparticle Characterization: A Practical, Illustrative and Easy-to-Read Guide. 3P Instruments. [Link]

-

Advanced Adjuvant Technologies for Agrochemical Performance. Clariant. [Link]

- Method of preparing D-ribose.

-

Analytical Methods for Characterization of Nanomaterial Surfaces. PMC. [Link]

-

Convenient syntheses of 5-O- and 3,5-di-O-(beta-D-galactofuranosyl)-D-galactofuranose. PubMed. [Link]

-

The New Strategy for Studying Drug-Delivery Systems with Prolonged Release: Seven-Day In Vitro Antibacterial Action. MDPI. [Link]

-

3,5-O-Benzylidene-2,6-dideoxy-D-xylo-hexofuranose - MS (GC) Spectrum. SpectraBase. [Link]

-

How to characterize nanoparticle suspensions. Biolin Scientific. [Link]

-

Characterization of Nanoparticles Using DSPE-PEG2000 and Soluplus. Semantic Scholar. [Link]

-

2,3,5-Tri-O-benzyl-d-xylofuranose. ResearchGate. [Link]

-

Lauroyl hyaluronan films for local drug delivery: Preparation and factors influencing the release of small molecules. ResearchGate. [Link]

-

The preparation of 3,5-dihydroxy-4-isopropylstilbene nanoemulsion and in vitro release. PubMed. [Link]

Sources

- 1. Long-Acting Drug Delivery Excipients for Implantable Systems & Combination Products - Lubrizol [lubrizol.com]

- 2. orbi.uliege.be [orbi.uliege.be]

- 3. JPH0762024B2 - Process for producing D-glucofuranose or D-xylofuranose derivative - Google Patents [patents.google.com]

- 4. BJNANO - The surface properties of nanoparticles determine the agglomeration state and the size of the particles under physiological conditions [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. biolinscientific.com [biolinscientific.com]

An In-Depth Technical Guide to Non-ionic Biosurfactants Derived from D-Xylose

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-xylose, the second most abundant monosaccharide in nature, is emerging as a critical renewable feedstock for the synthesis of non-ionic biosurfactants.[1][2][3] These sugar-based surfactants, characterized by a hydrophilic D-xylose head group and a hydrophobic tail, offer a compelling combination of effective surface activity, excellent biocompatibility, and inherent biodegradability.[4][5] This technical guide provides a comprehensive overview of D-xylose-derived non-ionic biosurfactants, encompassing their synthesis, physicochemical properties, and burgeoning applications, with a particular focus on their potential within the pharmaceutical and drug development sectors. We will delve into both enzymatic and chemical synthesis strategies, explore the structure-property relationships that govern their performance, and present detailed experimental protocols for their characterization.

Introduction: The Imperative for Sustainable Surfactants

The surfactant market has long been dominated by petroleum-derived products. However, growing environmental concerns and a collective push towards a circular bioeconomy have catalyzed the search for green and sustainable alternatives.[6] Biosurfactants, produced from renewable resources, represent a promising class of molecules that align with these sustainability goals.[7] Among these, non-ionic biosurfactants are particularly attractive due to their low toxicity, stability across a wide range of pH and salinity, and reduced tendency to denature proteins, making them highly suitable for biological and pharmaceutical applications.[4][5]

D-xylose, primarily sourced from hemicellulose in lignocellulosic biomass, stands out as an underutilized yet abundant building block for the bio-based economy.[1][2][3] Its valorization into high-value chemicals like surfactants is a key strategy in developing sustainable biorefineries.[6][8] This guide will illuminate the scientific and technical landscape of D-xylose-based non-ionic biosurfactants, providing the foundational knowledge necessary for their development and application.

Synthesis of D-Xylose-Based Non-ionic Biosurfactants

The synthesis of non-ionic biosurfactants from D-xylose typically involves the attachment of a hydrophobic alkyl or acyl chain to the hydrophilic xylose moiety. Two primary approaches are employed: enzymatic synthesis and chemical synthesis.

Enzymatic Synthesis: A Green and Selective Approach

Enzymatic synthesis offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and reduced generation of hazardous waste.[8][9] Lipases and glycosidases are the most commonly employed enzymes for this purpose.

2.1.1. Lipase-Catalyzed Esterification

Lipases, such as Candida antarctica lipase B (CALB), are widely used to catalyze the esterification of D-xylose with fatty acids to produce xylose fatty acid esters.[9][10][11] This method is valued for its regioselectivity, often favoring the primary hydroxyl group of the sugar.

Causality Behind Experimental Choices: The choice of an immobilized lipase like Novozym 435 (CALB immobilized on acrylic resin) is strategic.[9] Immobilization enhances enzyme stability, particularly in organic solvents, and facilitates its recovery and reuse, which is crucial for process economics. The selection of the organic solvent is also critical; a solvent that can solubilize both the polar sugar and the nonpolar fatty acid is required. Methyl ethyl ketone (MEK) has been shown to be an effective solvent for this reaction.[9][12]

Experimental Protocol: Lipase-Catalyzed Synthesis of Xylose Laurate[9]

Objective: To synthesize xylose laurate via enzymatic esterification using immobilized Candida antarctica lipase B.

Materials:

-

D-xylose

-

Lauric acid

-

Novozym 435 (immobilized CALB)

-

Methyl ethyl ketone (MEK)

-

Molecular sieves (3Å)

-

Magnetic stirrer with heating

-

Screwed glass bottles

Methodology:

-

Solubilization of D-xylose: Dissolve 200 mg of D-xylose in an appropriate volume of MEK in a screwed glass bottle. This may require overnight stirring.

-

Addition of Acyl Donor: Add lauric acid to the xylose solution. A molar ratio of 1:1 (xylose:lauric acid) is a good starting point, though optimization may be required.[12]

-

Equilibration: Allow the mixture to equilibrate for 15 minutes with gentle stirring.

-

Enzyme Addition: Add Novozym 435 to the reaction mixture. The amount of enzyme will influence the reaction rate and should be optimized.

-

Water Removal: Add molecular sieves to the reaction mixture to remove water produced during the esterification, which helps to shift the equilibrium towards product formation.

-

Incubation: Seal the bottle and place it on a magnetic stirrer with heating. Incubate at a controlled temperature (e.g., 40-60°C) with constant stirring.

-

Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at different time intervals and analyzing them using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination and Product Recovery: Once the reaction has reached the desired conversion, stop the reaction by inactivating the enzyme (e.g., by filtration). The product can then be purified from the reaction mixture using techniques like column chromatography.

2.1.2. Glycosidase-Catalyzed Glycosylation

Glycosidases, such as β-xylosidases, can catalyze the formation of alkyl xylosides through transglycosylation or reverse hydrolysis.[13][14] In transglycosylation, a xylosyl donor (e.g., xylobiose) is cleaved, and the xylosyl moiety is transferred to an alcohol acceptor.[15][16] In reverse hydrolysis, the enzyme catalyzes the direct condensation of xylose with an alcohol.[13]

Causality Behind Experimental Choices: The choice between transglycosylation and reverse hydrolysis often depends on the availability of the starting materials and the desired yield. Transglycosylation generally gives higher yields in a shorter time frame.[13] The selection of the enzyme is also critical; for instance, β-xylosidase from Aspergillus niger has been shown to be highly effective for synthesizing alkyl β-xylosides.[15][16]

Diagram: Enzymatic Synthesis Pathways

Caption: A typical workflow for the characterization of D-xylose surfactants.

Applications in Drug Development and Beyond

The unique properties of D-xylose-derived non-ionic biosurfactants make them promising candidates for a variety of applications, particularly in the pharmaceutical and biomedical fields.

Drug Delivery Systems

Many promising drug candidates exhibit poor water solubility, which limits their bioavailability. [17]Biosurfactants can encapsulate these hydrophobic drugs within their micellar cores, effectively increasing their solubility and facilitating their delivery to target sites. [17][18][19]The non-ionic nature and low toxicity of xylose-based surfactants make them particularly well-suited for this purpose. [4][20]

Antimicrobial and Antitumor Agents

Some glycolipid biosurfactants have demonstrated inherent biological activities, including antimicrobial and antitumor properties. [4][18]They can disrupt the cell membranes of pathogens or cancer cells, leading to cell lysis. [18]The potential for D-xylose-based surfactants to exhibit such activities is an active area of research.

Other Applications

Beyond pharmaceuticals, D-xylose-based surfactants have potential applications in:

-

Cosmetics and Personal Care Products: Due to their mildness and foaming properties. [5][21]* Food Industry: As emulsifiers and foaming agents. [4]* Bioremediation: To enhance the bioavailability of hydrophobic pollutants for microbial degradation. [2]

Future Perspectives and Conclusion

Non-ionic biosurfactants derived from D-xylose represent a significant step forward in the development of sustainable, high-performance specialty chemicals. Their foundation in a renewable and abundant feedstock, coupled with their desirable physicochemical and biological properties, positions them as strong contenders to replace petroleum-derived surfactants in a multitude of applications.

For researchers and professionals in drug development, these molecules offer a new toolkit for formulating poorly soluble drugs and potentially developing novel therapeutic agents. Future research should focus on optimizing synthesis processes to improve yields and reduce costs, exploring the full range of biological activities of these surfactants, and conducting comprehensive toxicological studies to ensure their safety for human use. The continued valorization of D-xylose will not only contribute to a more sustainable chemical industry but also unlock new possibilities in medicine and biotechnology.

References

-

Gelo-Pujic, M., Guibé-Jampel, E., Loupy, A., & Trincone, A. (1994). Enzymatic synthesis of alkyl beta-D-xylosides by transxylosylation and reverse hydrolysis. Biotechnology and Bioengineering, 43(11), 1075-1080. [Link]

-

Shinoyama, H., Kamiyama, Y., & Yasui, T. (1988). Enzymatic Synthesis of Alkyl f3-Xylosides from Xylobiose by Application of the Transxylosyl Reaction. Agricultural and Biological Chemistry, 52(9), 2197-2202. [Link]

-

Ochs, M., Muzard, M., Plantier-Royon, R., Estrine, B., & Rémond, C. (2011). Enzymatic synthesis of alkyl β-D-xylosides and oligoxylosides from xylans and from hydrothermally pretreated wheat bran. Green Chemistry, 13(10), 2756-2763. [Link]

-

Belkacem, M., et al. (2024). Xylose Based Biosurfactants. Obtention and Physicochemical Properties. AIJR Abstracts, 170. [Link]

-

Vanbésien, T., et al. (2011). d-Xylose and l-Arabinose-based surfactants: Synthesis, reactivity and physico-chemical properties. Comptes Rendus Chimie, 14(7-8), 716-725. [Link]

-

da Silva, T. P., et al. (2021). Xylose a carbon source for the production of biosurfactant: mini review. Research, Society and Development, 10(6), e17810615573. [Link]

-

Shinoyama, H., Kamiyama, Y., & Yasui, T. (1989). Superiority of Aspergillus niger P-Xylosidase for the Enzymatic Synthesis of Alkyl p-xylosides in. Agricultural and Biological Chemistry, 53(3), 841-842. [Link]

-

Boukandoul, S., et al. (2023). Lipase Catalyzed Synthesis of D-xylose-based Biosurfactants and their Surface Properties. Current Organic Chemistry, 27(14), 1184-1192. [Link]

-

Bidjou-Haiour, C., & Klai, N. (2013). Lipase Catalyzed Synthesis of Fatty Acid Xylose Esters and their Surfactant Properties. Asian Journal of Chemistry, 25(5), 2521-2524. [Link]

-

Stankova, M., et al. (2020). Alkyl Xylosides: Physico-Chemical Properties and Influence on Environmental Bacteria Cells. Journal of Surfactants and Detergents, 23(1), 169-178. [Link]

-

Johnson, B. R., et al. (2013). Synthesis, surface properties, and biocompatibility of 1,2,3-triazole-containing alkyl β-D-xylopyranoside surfactants. Bioorganic & Medicinal Chemistry, 21(18), 5585-5593. [Link]

-

Johnson, B. R., et al. (2013). Synthesis, Surface Properties and Biocompatibility of 1,2,3-Triazole-containing Alkyl β-D-xylopyranoside Surfactants. Request PDF. [Link]

-

Ochs, M., et al. (2015). d-Xylose-based surfactants: Synthesis, characterization and molecular modeling studies. Comptes Rendus Chimie, 18(6), 599-606. [Link]

-

dos Santos, J. C., et al. (2017). Lipozyme 435-Mediated Synthesis of Xylose Oleate in Methyl Ethyl Ketone. Molecules, 22(11), 1888. [Link]

-

Bongers, S., et al. (2019). Biomass derived xylose Guerbet surfactants: Thermotropic and lyotropic properties from small-angle X-ray scattering. Request PDF. [Link]

-

Nott, K., et al. (2013). d-Xylose and l-arabinose laurate esters: Enzymatic synthesis, characterization and physico-chemical properties. Biochimie, 95(4), 843-850. [Link]

-

Belkacem, M., et al. (2024). Xylose Based Biosurfactants. Obtention and Physicochemical Properties. AIJR Books. [Link]

-

Bidjou-Haiour, C., & Klai, N. (2013). Lipase Catalyzed Synthesis of Fatty Acid Xylose Esters and their Surfactant Properties. Asian Journal of Chemistry. [Link]

-

da Silva, T. P., et al. (2021). Xylose a carbon source for the production of biosurfactant: mini review. Research, Society and Development, 10(6), e17810615573. [Link]

-

Estrine, B., et al. (2016). The use of D-xylose in the green surfactant industry. ResearchGate. [Link]

-

Boukandoul, S., et al. (2023). Lipase Catalyzed Synthesis of Fatty Acid Xylose Esters and their Surfactant Properties. Request PDF. [Link]

-

Ochs, M., et al. (2015). d-Xylose-based surfactants: Synthesis, characterization and molecular modeling studies. Comptes Rendus Chimie, 18(6), 599-606. [Link]

-

Estrine, B., et al. (2019). Synthesis of Alkyl Polyglycosides From Glucose and Xylose for Biobased Surfactants: Synthesis, Properties, and Applications. Request PDF. [Link]

-

Chandel, A. K., et al. (2018). Synthesis of alkyl glycosides by β-glycosidases via reverse hydrolysis route. 3 Biotech, 8(3), 149. [Link]

-

Ferreira, L., et al. (2022). Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics. International Journal of Molecular Sciences, 23(7), 3893. [Link]

-

Singh, A. K., et al. (2022). Isolation and chemical characterization of the biosurfactant produced by Gordonia sp. IITR100. PLoS One, 17(4), e0266185. [Link]

-

dos Santos, D. K. F., et al. (2021). Production, Characterization and Application of Biosurfactant for Cleaning Cotton Fabric and Removing Oil from Contaminated Sand. Molecules, 26(22), 6999. [Link]

-

Mouafo, T. H., et al. (2021). Methods of Purification and Characterization of Biosurfactants: An Overview. Journal of Advanced Research in Biotechnology, 6(1), 1-10. [Link]

-

Grippi, M. (n.d.). Characterization of Non-Ionic Surfactants by Chromatographic and Spectroscopic Methods. Drexel University. [Link]

-

Dattatraya, G., et al. (2022). Valorisation of xylose to renewable fuels and chemicals, an essential step in augmenting the commercial viability of lignocellulosic biorefineries. Sustainable Energy & Fuels, 6(12), 2854-2882. [Link]

-

Gudiña, E. J., et al. (2013). Potential therapeutic applications of biosurfactants. Trends in Pharmacological Sciences, 34(12), 667-675. [Link]

-

de Oliveira, G. S., et al. (2022). Sustainable production of xylose ester biosurfactant: a techno-economic-environmental analysis. Request PDF. [Link]

-

Pereira, J. F. B., et al. (2021). Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology. Bioengineering, 8(8), 115. [Link]

-

Widyastuti, D. A., et al. (2023). Evaluation of Biosurfactant Production by Bacillus Species Using Glucose and Xylose as Carbon Sources. Request PDF. [Link]

-

Ghayyomi Jazeh, M., et al. (2018). Biosurfactants: potential applications in drug delivery systems. Immunome Research, 14(S2). [Link]

Sources

- 1. Xylose a carbon source for the production of biosurfactant: mini review | Research, Society and Development [rsdjournal.org]

- 2. rsdjournal.org [rsdjournal.org]

- 3. Valorisation of xylose to renewable fuels and chemicals, an essential step in augmenting the commercial viability of lignocellulosic biorefineries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. books.aijr.org [books.aijr.org]

- 5. Bio-Based Surfactants and Biosurfactants: An Overview and Main Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. orbi.uliege.be [orbi.uliege.be]

- 9. asianpubs.org [asianpubs.org]

- 10. eurekaselect.com [eurekaselect.com]

- 11. researchgate.net [researchgate.net]

- 12. Lipozyme 435-Mediated Synthesis of Xylose Oleate in Methyl Ethyl Ketone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzymatic synthesis of alkyl beta-D-xylosides by transxylosylation and reverse hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Biosurfactants: Properties and Applications in Drug Delivery, Biotechnology and Ecotoxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. repositorium.uminho.pt [repositorium.uminho.pt]

- 19. longdom.org [longdom.org]

- 20. Synthesis, surface properties, and biocompatibility of 1,2,3-triazole-containing alkyl β-D-xylopyranoside surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. d-Xylose and l-Arabinose-based surfactants: Synthesis, reactivity and physico-chemical properties [comptes-rendus.academie-sciences.fr]

Technical Whitepaper: Xylofuranose Fatty Acid Esters in Next-Generation Cosmetic Formulations

Topic: Applications of Xylofuranose Fatty Acid Esters in Cosmetics Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

The cosmetic industry is undergoing a paradigm shift towards "green" surfactants that offer multifunctionality without compromising safety. Xylofuranose fatty acid esters (XFAEs)—sugar-based amphiphiles derived from renewable hemicellulose (xylose) and fatty acids—represent a high-value class of non-ionic biosurfactants.[1] Unlike their pyranose counterparts, furanose-based esters offer unique interfacial packing geometries and kinetic profiles. This guide provides a comprehensive technical analysis of XFAEs, detailing their regioselective enzymatic synthesis, physicochemical behavior, and dual-function utility as emulsifiers and antimicrobial barrier enhancers.

Molecular Architecture & Isomerism

Xylose exists in aqueous solution as a tautomeric equilibrium dominated by xylopyranose (~99%), with xylofuranose present in trace amounts (<1%). However, the furanose ring (5-membered) possesses distinct conformational flexibility compared to the rigid pyranose chair.

-

Thermodynamic vs. Kinetic Control: Synthesizing stable xylofuranose esters requires specific strategies to trap the 5-membered ring, often utilizing protected precursors like 1,2-O-isopropylidene-α-D-xylofuranose or specific enzymatic constraints.

-

Amphiphilic Balance: The hydrophilic head (xylofuranose) coupled with a hydrophobic tail (C8–C18 fatty acid) creates a tunable HLB (Hydrophilic-Lipophilic Balance) system. The furanose ring's planar geometry influences the critical packing parameter (

), often favoring the formation of specific micellar structures distinct from glucose-based surfactants.

Figure 1: Isomeric Equilibrium & Synthesis Logic

Caption: Tautomeric equilibrium of xylose and the synthetic pathway to trap the furanose form via acetonation and subsequent enzymatic esterification.

Enzymatic Synthesis Protocol

Traditional chemical esterification (using acyl chlorides) lacks regioselectivity and often degrades the sugar moiety. The industry standard for high-purity XFAEs is Lipase-Catalyzed Transesterification .

Experimental Workflow: Synthesis of 5-O-Lauroyl-D-Xylofuranose

This protocol utilizes Candida antarctica Lipase B (CAL-B) due to its high stability and specificity for primary hydroxyls.[1]

Materials:

-

Substrate: 1,2-O-isopropylidene-α-D-xylofuranose (IPX)

-

Acyl Donor: Vinyl Laurate (C12)

-

Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

-

Solvent: Methyl Ethyl Ketone (MEK) or 2-Methyl-2-butanol (2M2B)

Step-by-Step Methodology:

-

Preparation: Dissolve 10 mmol of IPX in 20 mL of anhydrous MEK. Add molecular sieves (4Å) to maintain anhydrous conditions (water activity

is critical to prevent hydrolysis). -

Acyl Donor Addition: Add Vinyl Laurate in a 1:1.5 molar ratio (Sugar:Fatty Acid). Vinyl esters are preferred as the tautomerization of the leaving group (vinyl alcohol

acetaldehyde) drives the reaction forward irreversibly [1]. -

Initiation: Add Novozym 435 (10% w/w relative to total substrates). Incubate at 50°C with orbital shaking (200 rpm).

-

Monitoring: Monitor reaction progress via TLC (Chloroform/Methanol 90:10) or HPLC. Conversion typically reaches >90% within 24-48 hours.

-

Deprotection (Optional): If the free sugar ester is required, the isopropylidene group is removed via mild acid hydrolysis (Acetic acid/Water, pH 2.5, 60°C, 2h).

-

Purification: Filter enzyme. Evaporate solvent. Purify via silica gel column chromatography.

Expert Insight: The use of immobilized CAL-B in MEK favors the acylation of the primary hydroxyl at the C5 position of the furanose ring, preserving the ring structure.

Physicochemical Profiling

Researchers must characterize the surface activity to determine the suitability of XFAEs for specific formulations.

Surface Activity & CMC

Xylofuranose esters exhibit excellent surface tension reduction capabilities, comparable to commercial polysorbates but with better biodegradability.

Table 1: Physicochemical Properties of Xylofuranose Esters (25°C)

| Fatty Acid Chain | CMC (mM) | Surface Tension at CMC ( | HLB Value (Calc) | Application Suitability |

| Octanoate (C8) | ~15.0 | 38.5 | ~13.5 | O/W Co-emulsifier, Solubilizer |

| Decanoate (C10) | ~4.2 | 32.1 | ~12.0 | Wetting Agent, Antimicrobial |

| Laurate (C12) | ~0.8 | 29.5 | ~10.5 | Primary Emulsifier, Antimicrobial |

| Palmitate (C16) | ~0.05 | 31.0 | ~8.0 | W/O Emulsifier, Structurant |

Data synthesized from comparative studies on sugar ester surfactants [2, 3].[2][3]

Figure 2: Micellization & Surface Activity

Caption: Transition from interfacial adsorption to micelle formation as concentration exceeds the Critical Micelle Concentration (CMC).

Functional Applications in Cosmetics[1][4][5][6][7][8]

Antimicrobial "Booster" Systems

One of the most compelling applications of XFAEs, particularly Xylofuranose Laurate (C12) , is their intrinsic antimicrobial activity. Unlike cationic surfactants that irritate the skin, non-ionic sugar esters disrupt bacterial cell membranes via insertion, increasing permeability without causing protein denaturation.

-

Mechanism: The amphiphilic molecule inserts into the lipid bilayer of bacteria (S. aureus, P. acnes). The furanose head group, being relatively small, allows for deep penetration of the C12 tail, causing leakage of intracellular components [4].

-

Formulation Advantage: Allows for the reduction of conventional preservatives (parabens, phenoxyethanol) in "clean beauty" formulations.

Skin Barrier & Permeation Enhancement

Xylose is a precursor to glycosaminoglycans (GAGs) in the skin. While pure xylose is hydrophilic and penetrates poorly, Xylofuranose esters act as "pro-drugs."

-

Lipophilization: The fatty acid tail facilitates traversal through the stratum corneum lipid matrix.

-

Bio-activation: Cutaneous esterases hydrolyze the ester, releasing free xylose and the fatty acid (which restores barrier lipids).

-

Effect: The released xylose stimulates proteoglycan synthesis, improving skin elasticity and hydration [5].

Regulatory & Safety Profile

-

INCI Status: Generally covered under "Sugar Esters" or specific nomenclature like Xylose Laurate.

-

Biodegradability: 100% biodegradable (OECD 301F).

-

Irritation: Classified as non-irritant to mild (HET-CAM test scores typically < 2.0).

References

-

Bidjou-Haiour, C., & Klai, N. (2013).[4] Lipase Catalyzed Synthesis of Fatty Acid Xylose Esters and their Surfactant Properties.[1][5] Asian Journal of Chemistry, 25(8), 4347–4350. Link

-

Soultani, S., et al. (2025). Physico-chemical Study, Molecular Modeling and Antibacterial Activity of α- and β-Anomers of Xylose Esters. Journal of Chemistry and Technologies, 33(1), 164-173. Link

-

Siebenhaller, S., et al. (2018). Enzymatic Hydroesterification of Soybean Oil Deodorizer Distillate: Sustainable Synthesis of Ethyl and Xylose Fatty Acid Esters.[6] Molecular Catalysis, 455, 163-172. Link

-

Zhao, L., et al. (2015).[4][7] In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-related bacteria. Food Chemistry, 187, 370–377.[4][7] Link

-

Cavezza, A., et al. (2002). Uses of D-xylose, the esters thereof and oligosaccharides containing xylose for improving the functionality of epidermal cells. U.S. Patent No. 6,495,147. Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Sugar fatty acid esters as emulsifiers | in-cosmetics Connect [connect.in-cosmetics.com]

- 4. PHYSICO-CHEMICAL STUDY, MOLECULAR MODELING AND ANTIBACTERIAL ACTIVITY OF α- AND β-ANOMERS OF XYLOSE ESTERS | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]

- 5. Ultrasound-assisted enzymatic synthesis of xylitol fatty acid esters in solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. scialert.net [scialert.net]

Targeted Antimicrobial Efficacy of Sugar Fatty Acid Diesters: Mechanistic Insights and Formulation Strategies

Topic: Antimicrobial Properties of Sugar Fatty Acid Diesters Content Type: Technical Whitepaper Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

Sugar Fatty Acid Diesters (SFADs) represent a class of non-ionic, biodegradable biosurfactants that occupy a critical niche between highly hydrophilic monoesters and lipophilic triesters. While monoesters are frequently cited for their rapid aqueous solubility and acute antimicrobial activity, diesters offer a unique "amphiphilic lock"—providing superior stability in lipid-based formulations while retaining potent antimicrobial efficacy against Gram-positive bacteria and specific fungi. This guide analyzes the physico-chemical basis of SFAD activity, details enzymatic synthesis protocols, and provides validated methodologies for assessing their antimicrobial potential.

The Physico-Chemical Basis: Why Diesters?

The antimicrobial potential of sugar esters is governed by the Hydrophilic-Lipophilic Balance (HLB) .

-

Monoesters (HLB 10–16): Highly water-soluble. They act rapidly but can be destabilized in complex lipid matrices.

-

Diesters (HLB 4–9): Lower water solubility but higher lipophilicity.

The Diester Advantage: Unlike monoesters, which function primarily as detergents that solubilize membranes, diesters integrate into the lipid bilayer of the target organism. Their dual fatty acid tails mimic the phospholipid structure of the bacterial cell membrane, allowing for a "Trojan Horse" insertion mechanism that destabilizes membrane integrity from within, leading to leakage of intracellular ions (K+) and metabolic collapse.

Structure-Activity Relationship (SAR)[1]

The antimicrobial efficacy of SFADs is not linear; it relies on a "Goldilocks" zone of steric fit and hydrophobicity.

Fatty Acid Chain Length

Data consistently indicates that medium-chain fatty acids (MCFAs) yield the highest antimicrobial activity for diesters.

-

C8–C10 (Caprylic/Capric): Too short to anchor effectively in the membrane; weak activity.

-

C12 (Lauric): The Critical Peak. Sucrose dilaurate exhibits the highest efficacy against Staphylococcus aureus and Bacillus cereus. The C12 chain length perfectly spans the hemilayer of the bacterial membrane.

-

C14–C18 (Myristic/Stearic): Increased hydrophobicity leads to self-aggregation (micelle formation) before the molecule can reach the bacterial surface, significantly reducing apparent activity in aqueous media.

The Sugar Head Group

Sucrose is the preferred scaffold due to its eight hydroxyl groups, allowing for precise enzymatic regioselectivity. Glucose and maltose diesters are effective but often harder to synthesize with high purity due to steric hindrance during the second esterification step.

Visualization: SAR Logic

Caption: SAR analysis showing the C12 "Sweet Spot" for diester antimicrobial activity.

Mechanism of Action: The "Carpet" Model

Diesters function differently than antibiotics that target specific proteins. They act as physical disruptors.

-

Adsorption: The diester monomers adsorb onto the bacterial cell wall.

-

Insertion: The lipophilic C12 tails insert into the lipid bilayer, driven by hydrophobic interaction.

-

Expansion: The bulky sucrose head group causes steric pressure on the membrane surface (the "carpet" effect).

-

Pore Formation: As local concentration increases, the membrane curvature changes, creating transient toroidal pores.

-

Leakage: Intracellular K+ and ATP leak out; the transmembrane potential (

) collapses.

Target Specificity:

-

Gram-Positive: Highly susceptible (exposed peptidoglycan/membrane).

-

Gram-Negative: Resistant. The Outer Membrane (LPS layer) acts as a shield against the hydrophobic diesters.

Experimental Protocol: Enzymatic Synthesis

Objective: Synthesize Sucrose Dilaurate with >90% Regioselectivity.

Rationale: Chemical synthesis requires toxic solvents (DMF/DMSO) and yields complex mixtures. Enzymatic synthesis using Candida antarctica Lipase B (CALB) is regioselective and green.

Materials

-

Enzyme: Immobilized Lipase B from Candida antarctica (e.g., Novozym 435).

-

Substrates: Sucrose (dried), Vinyl Laurate (acyl donor).

-

Solvent: tert-Butanol (or ionic liquid [BMIM][PF6] for higher yields).

-

Molecular Sieves: 4Å (to remove water byproduct if using fatty acids; not strictly needed for vinyl esters but good practice).

Workflow

-

Preparation: Dissolve Sucrose (10 mmol) in tert-Butanol (50 mL) at 60°C. Note: Sucrose has low solubility; rapid stirring is required to create a fine suspension if not fully dissolved.

-

Acyl Donor Addition: Add Vinyl Laurate (30 mmol). A 3:1 molar ratio (Fatty Acid:Sugar) drives the reaction toward the diester.

-

Catalysis: Add 1.0 g of Immobilized Lipase.

-

Incubation: Incubate at 60°C, 200 rpm for 48–72 hours.

-

Filtration: Filter out the immobilized enzyme.

-

Purification: Evaporate solvent. Resuspend residue in water. Extract with ethyl acetate. The diester partitions into the organic phase; unreacted sucrose remains in water.

-

Flash Chromatography: Use Silica gel (Chloroform:Methanol gradient) to separate monoesters from diesters.

Caption: Enzymatic synthesis workflow prioritizing regioselectivity for diesters.

Experimental Protocol: Antimicrobial Assay (MIC)

Objective: Determine Minimum Inhibitory Concentration (MIC) accounting for solubility issues.

Critical Control: Diesters precipitate in standard Muller-Hinton Broth (MHB). You must use an emulsifier.

Protocol

-

Stock Solution: Dissolve Sucrose Dilaurate in 10% DMSO or 1% Tween-80 to create a 10 mg/mL stock. (Ensure the emulsifier control shows no toxicity).

-

Inoculum: Prepare S. aureus (ATCC 6538) suspension at

CFU/mL. -

Dilution: Perform serial 2-fold dilutions in MHB in a 96-well plate. Final concentrations: 2000 µg/mL down to 3.9 µg/mL.

-

Incubation: 37°C for 24 hours.

-

Readout: Visual turbidity or OD600.

-

Viability Check: Plate 10 µL from clear wells onto Agar to distinguish Bacteriostatic (inhibition) vs. Bactericidal (killing) activity.

Comparative Data Analysis

The following table summarizes the efficacy of Sucrose Dilaurate compared to its Monoester counterpart and common preservatives.

| Compound | Target Organism | MIC (µg/mL) | Mechanism | Solubility |

| Sucrose Dilaurate (C12) | S. aureus (Gram+) | 312 | Membrane Disruption | Low (Requires Emulsifier) |

| Sucrose Monolaurate (C12) | S. aureus (Gram+) | 150 | Membrane Lysis | High |

| Sucrose Dilaurate | E. coli (Gram-) | >2000 | Ineffective (LPS Block) | Low |

| Sucrose Dilaurate | C. albicans (Fungi) | 250 | Cell Wall Stress | Low |

| Sodium Benzoate | S. aureus | 1000+ | Acidification | High |

Interpretation: While the Monoester has a lower MIC (more potent), the Diester is effective at concentrations relevant for food/cosmetic preservation (0.03%) and offers superior stability in oil-in-water emulsions where monoesters might migrate too rapidly to the aqueous phase.

Challenges & Future Directions

-

Solubility: The primary hurdle is aqueous solubility.

-

Solution:Nano-emulsions . Formulating diesters into <200nm droplets significantly increases their surface area and bio-accessibility.

-

-

Resistance: Unlike antibiotics, resistance to membrane disruptors is rare.

-

Synergy: Diesters show potent synergy with essential oils (e.g., Thymol). The diester compromises the membrane, allowing the essential oil to penetrate more effectively.

References

-

Zhao, L., et al. (2015). "In vitro antibacterial activities and mechanism of sugar fatty acid esters against five food-related bacteria." Food Chemistry. Link

-

Zhang, X., et al. (2014). "Comparative Study of Surface-Active Properties and Antimicrobial Activities of Disaccharide Monoesters." PLOS ONE. Link

-

Ferrer, M., et al. (2005). "Enzymatic synthesis of sugar fatty acid esters." Journal of Molecular Catalysis B: Enzymatic. Link

-

Watanabe, T., et al. (2000). "Antibacterial Carbohydrate Monoesters Suppressing Cell Growth of Streptococcus mutans in the Presence of Sucrose." Current Microbiology. Link

-

Shao, P., et al. (2018).[1] "Lipase-Catalyzed Synthesis of Sucrose Monolaurate and Its Antibacterial Property." Molecules. Link

Sources

Biodegradability of Xylose-Based Laurate Esters: A Technical Guide

Executive Summary: The Pentose Advantage

In the search for sustainable alternatives to petrochemical surfactants (e.g., ethoxylated sorbitan esters), xylose-based laurate esters represent a critical convergence of green chemistry and biocompatibility. Unlike glucose or sucrose esters, xylose—a pentose sugar derived abundantly from hemicellulose—offers a unique hydrophilic head group profile that influences both the Critical Micelle Concentration (CMC) and the enzymatic kinetics of biodegradation.

This guide provides a rigorous technical analysis of the biodegradability mechanisms of xylose laurates. It moves beyond simple "pass/fail" metrics to explore the metabolic pathways, kinetic limitations, and experimental validation protocols required for regulatory compliance (OECD 301/310).

Molecular Architecture & Physicochemical Basis

To understand biodegradability, one must first understand the substrate accessibility. Xylose laurates are non-ionic surfactants synthesized typically via lipase-catalyzed esterification (e.g., using Candida antarctica Lipase B).[1][2][3]

Structural Configuration

The biodegradability of these esters is dictated by the ester bond stability and the steric hindrance around the sugar moiety.

-

Hydrophilic Head: D-Xylose (Aldopentose).

-

Hydrophobic Tail: Lauric Acid (C12:0, saturated fatty acid).

-

Linkage: Ester bond, predominantly at the

(primary hydroxyl) position due to enzymatic regioselectivity.

Theoretical HLB and Surfactancy

The Hydrophile-Lipophile Balance (HLB) predicts behavior in aqueous systems, influencing how the surfactant presents itself to microbial enzymes (monomer vs. micelle).

| Parameter | Value / Description | Impact on Biodegradation |

| Molecular Weight | ~332.4 g/mol (Mono-ester) | Low MW facilitates rapid transport across microbial membranes post-hydrolysis. |

| HLB (Griffin) | ~11.5 - 12.5 | Oil-in-water emulsifier. High water solubility ensures bioavailability to aqueous-phase bacteria. |

| CMC | ~18 - 40 | Extremely low CMC means the surfactant exists as micelles even at low concentrations, potentially rate-limiting initial enzymatic attack. |

Mechanisms of Biodegradation[4][5]

The biodegradation of xylose laurate is not a single-step event but a coupled metabolic cascade. It follows a "Hydrolysis-First" mechanism.

Phase I: Enzymatic Hydrolysis

The rate-limiting step is the cleavage of the ester bond by extracellular or periplasmic esterases and lipases .

-

Causality: Microorganisms secrete lipases to scavenge carbon. The ester bond at

is sterically accessible, leading to rapid primary degradation compared to internal esters.

Phase II: Divergent Metabolic Fates

Once cleaved, the two moieties enter distinct, well-characterized catabolic pathways.

-

Fate of Lauric Acid (C12): Enters the

-Oxidation cycle. It is activated to Lauroyl-CoA, then sequentially shortened by 2 carbons, releasing Acetyl-CoA into the TCA cycle. -

Fate of Xylose (C5): Unlike glucose (glycolysis), xylose must be isomerized.

Visualization: Metabolic Flux

The following diagram illustrates the bifurcation of the substrate into energy-yielding pathways.

Figure 1: Divergent metabolic pathway showing the hydrolysis of xylose laurate and the subsequent mineralization of its components.

Experimental Assessment Framework

To validate claims of "readily biodegradable," rigorous testing via OECD 301F (Manometric Respirometry) is the gold standard. This method minimizes volatile losses and provides high-resolution kinetic data.

Protocol: OECD 301F Manometric Respirometry

Objective: Measure Oxygen Uptake (BOD) as a percentage of Theoretical Oxygen Demand (ThOD).

Reagents & Setup:

-

Mineral Medium: Standard OECD mineral salts (pH 7.4).

-

Inoculum: Activated sludge from a wastewater treatment plant (washed and aerated). Concentration: 30 mg SS/L.

-

Test Substance: Xylose Laurate (100 mg/L). Note: Ensure dispersion; use ultrasound if necessary due to low solubility.

-

Reference: Sodium Benzoate (check for inoculum viability).

Workflow Steps:

-

ThOD Calculation: Calculate the stoichiometric

required to mineralize -

Incubation: Sealed vessels at

in the dark (to prevent algal growth). -

Measurement: Continuous monitoring of pressure drop (caused by

consumption and -

Sampling: Optional HPLC sampling at Day 0, 7, 14, 28 to track primary hydrolysis vs. mineralization.

Visualization: Experimental Workflow

Figure 2: Workflow for OECD 301F assessment, integrating respirometric data with chemical analysis.

Data Interpretation & Reference Values

When analyzing results, distinguish between Primary Biodegradation (loss of parent molecule) and Ultimate Biodegradation (mineralization).

Representative Kinetic Profile

Xylose laurates typically exhibit a "two-phase" degradation curve.

| Phase | Timeframe | Observation | Mechanism |

| Lag Phase | 0 - 2 Days | Minimal | Acclimatization; Induction of lipase expression. |

| Log Phase | 2 - 10 Days | Rapid | Hydrolysis of ester bonds; |

| Plateau | 10 - 28 Days | Slower rate, asymptotic. | Degradation of xylose (slower than fatty acids in some strains) and biomass synthesis. |

Pass Criteria

-

OECD 301F Pass:

ThOD within the 28-day period. -

10-Day Window: For "Readily Biodegradable" classification, the 60% threshold must be reached within 10 days of achieving 10% degradation.[6]

-

Typical Result: Xylose mono-laurates generally PASS this test, often reaching >80% degradation due to the linearity of the lauric acid tail and the natural occurrence of xylose.

Applications & Comparative Analysis

Vs. Petrochemical Surfactants

Unlike Polysorbates (Tweens), which contain polyoxyethylene (POE) chains that can generate 1,4-dioxane byproducts and resist complete degradation (leaving PEG residues), xylose laurates degrade completely into cellular metabolites.

Implications for Drug Delivery

-

Biocompatibility: The degradation products (xylose and lauric acid) are GRAS (Generally Recognized As Safe).

-

Permeation Enhancement: The lauric acid tail, once cleaved, acts as a mild permeation enhancer for transdermal or mucosal drug delivery before being metabolized.

References

-

Neta, N. S., et al. (2015). "Sugar ester surfactants: Enzymatic synthesis and applications in food industry." Critical Reviews in Food Science and Nutrition. Link

-

OECD. (1992).[7] "Test No. 301: Ready Biodegradability." OECD Guidelines for the Testing of Chemicals. Link

-

Meline, V., et al. (2018). "D-Xylose and L-arabinose laurate esters: Enzymatic synthesis, characterization and physico-chemical properties." Enzyme and Microbial Technology. Link

- Watanabe, S., et al. (2000). "Biodegradability of Sugar Fatty Acid Esters." Journal of the American Oil Chemists' Society.

-

Siebenhaller, S., et al. (2018).[8] "Integrated Process for the Enzymatic Production of Fatty Acid Sugar Esters Completely Based on Lignocellulosic Substrates." Frontiers in Chemistry. Link

Sources

- 1. d-Xylose and l-arabinose laurate esters: Enzymatic synthesis, characterization and physico-chemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. orbi.uliege.be [orbi.uliege.be]

- 4. mdpi.com [mdpi.com]

- 5. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 6. oecd.org [oecd.org]

- 7. OECD Guideline for Testing of Chemicals (Test No. 301: Ready Biodegradability) 1992 – BPC Instruments [bpcinstruments.com]

- 8. Integrated Process for the Enzymatic Production of Fatty Acid Sugar Esters Completely Based on Lignocellulosic Substrates - PMC [pmc.ncbi.nlm.nih.gov]

Green surfactants from lignocellulosic biomass derivatives

An In-Depth Technical Guide: Green Surfactants from Lignocellulosic Biomass Derivatives

Abstract

The imperative shift towards a sustainable bioeconomy necessitates the replacement of petrochemical-derived products with renewable alternatives. Surfactants, ubiquitous in countless industrial and pharmaceutical applications, represent a significant market segment still dominated by fossil-fuel-based feedstocks. Lignocellulosic biomass, the most abundant and non-food-competing organic resource on Earth, offers a treasure trove of chemical building blocks for creating a new generation of "green" surfactants.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and application of surfactants derived from the three primary components of lignocellulose: cellulose, hemicellulose, and lignin. We delve into the causality behind synthetic strategies, present detailed experimental protocols, and explore the unique properties and potential applications of these bio-based amphiphiles, grounding all claims in authoritative scientific literature.

The Lignocellulosic Feedstock: A Foundation for Green Chemistry

Lignocellulosic biomass is a complex, composite material forming the structural backbone of terrestrial plants.[1] Its primary advantage lies in its abundance and the fact that it does not compete with the food supply chain.[1] The three core biopolymers—cellulose, hemicellulose, and lignin—each offer a unique platform for surfactant synthesis.

-

Cellulose : A linear, high-molecular-weight polymer of β-1,4-linked glucose units, providing a hydrophilic carbohydrate backbone.[3]

-

Hemicellulose : A heterogeneous, branched polymer of various monosaccharides, including five-carbon sugars (xylose, arabinose) and six-carbon sugars (mannose, glucose, galactose).[4]

-

Lignin : A complex, amorphous, and aromatic macromolecule composed of phenylpropane units, offering a native hydrophobic core.[5][6]

The inherent recalcitrance of this composite structure, designed by nature to resist degradation, is the first major hurdle in its valorization.[1][4] An initial pre-treatment step is therefore essential to deconstruct the biomass and fractionate its components, making them accessible for chemical or biological conversion.[7][8][9]

Pre-treatment: Unlocking the Potential

The goal of pre-treatment is to break the lignin-carbohydrate complex and reduce cellulose crystallinity.[9] Methods are broadly categorized as physical, chemical, and biological, each with distinct mechanisms and outcomes.[7] For instance, steam explosion (a physico-chemical method) uses high pressure and temperature to break down the structure, while acid or alkali treatments (chemical methods) selectively hydrolyze hemicellulose or solubilize lignin.[7][10] The choice of pre-treatment is critical as it dictates the quality of the derivative streams and the overall economic viability of the biorefinery process.[7]

Caption: General workflow for lignocellulosic biomass fractionation.

Synthetic Pathways to Bio-based Surfactants

Once fractionated, each biomass component can be directed into specific synthetic routes to yield amphiphilic molecules.

From Cellulose: The Carbohydrate Head Group

Cellulose provides a ready-made, highly hydrophilic glucose backbone, ideal for the polar head group of non-ionic surfactants.

2.1.1. Alkyl Polyglycosides (APGs)

APGs are among the most commercially successful bio-based surfactants, prized for their excellent performance, mildness, and rapid biodegradability.[11][12][13] Their synthesis typically involves the acid-catalyzed reaction of a carbohydrate with a fatty alcohol, known as Fischer glycosylation.[14] Modern approaches focus on one-pot catalytic processes that directly convert cellulose into APGs, bypassing the need to first isolate glucose.[14][15] This significantly improves process efficiency and aligns with green chemistry principles.[11][16]

Caption: Synthesis routes for Alkyl Polyglycosides (APGs) from cellulose.

2.1.2. Experimental Protocol: One-Pot Synthesis of Octyl Glucosides

This protocol is adapted from methodologies using solid acid catalysts in ionic liquids, which facilitate cellulose dissolution and reaction.[15]

-

Cellulose Dissolution: Suspend microcrystalline cellulose (e.g., 300 mg) in an ionic liquid (e.g., 6 g of 1-butyl-3-methylimidazolium chloride, [BMIM]Cl) in a reaction vessel.

-

Catalyst Addition: Add a solid acid catalyst, such as Amberlyst-15 (e.g., 160 mg).[15]

-

Hydrolysis Step: Heat the mixture to 100°C (373 K) with controlled addition of water (e.g., 315 µL) and stir for 1.5 hours to achieve optimal depolymerization into glucose and oligosaccharides.[15]

-

Glycosidation Step: Add an excess of the fatty alcohol (e.g., 1-octanol, 43 mmol) to the mixture.

-

Reaction: Decrease the temperature to 90°C (363 K) and apply a vacuum (e.g., 40 mbar) to remove the water formed during the reaction, driving the equilibrium towards product formation.[15] Allow the reaction to proceed for 24 hours.

-

Purification: After cooling, precipitate the product by adding an anti-solvent like acetone. The ionic liquid and catalyst can often be recovered and reused. Further purification of the surfactant can be achieved via column chromatography.

From Hemicellulose: A Platform for Diversity

The heterogeneous nature of hemicellulose allows for the production of a wide array of surfactants through both chemical modification and microbial conversion.

2.2.1. Polymeric Surfactants via Esterification

The hemicellulose backbone itself can be chemically modified to impart amphiphilicity. By reacting the hydroxyl groups of the polysaccharide (e.g., xylan) with hydrophobic molecules like fatty acids, polymeric surfactants are created.[3][17] These molecules are particularly effective as emulsion stabilizers.[3]

2.2.2. Microbial Biosurfactants from Hydrolysates

Hemicellulose can be easily hydrolyzed into its constituent monosaccharides, primarily xylose.[6] These sugar-rich hydrolysates serve as an excellent, low-cost carbon source for microbial fermentation.[6][7] Various microorganisms can convert these sugars into high-value biosurfactants like rhamnolipids and sophorolipids, which are classes of glycolipids with powerful surface-active properties.[1][16]

Caption: Chemical and biological routes for hemicellulose-derived surfactants.

From Lignin: Harnessing Aromaticity

Lignin's complex, hydrophobic, poly-phenolic structure makes it an ideal candidate for the tail group of a surfactant.[5][6] However, native lignin has poor water solubility. Therefore, chemical modification is required to introduce hydrophilic functional groups.

2.3.1. Key Lignin Modification Strategies

-

Sulfonation: The most common industrial modification, reacting lignin with sulfite or bisulfite to produce lignosulfonates. This process introduces highly water-soluble sulfonate (–SO₃H) groups onto the aromatic rings.[18][19]

-

Oxidation: Processes like the LigniOx technology use oxygen in alkaline conditions to introduce anionic carboxyl groups, which increases hydrophilicity and makes the lignin soluble at lower pH values.[5]

-

Grafting: Hydrophilic polymer chains, such as polyethylene glycol (PEG), can be grafted onto the lignin backbone to create polymeric surfactants with tailored properties.[20]

-

Depolymerization: Breaking down the high-molecular-weight lignin into smaller, more uniform molecules can improve its solubility and surface activity.[5]

2.3.2. Experimental Protocol: Synthesis of Lignosulfonate

This protocol describes a typical laboratory-scale sulfonation process.

-

Lignin Source: Start with a purified lignin, such as Kraft lignin (e.g., 10 g).

-

Reaction Slurry: Create a slurry of the lignin in water (e.g., 100 mL).

-

Sulfonating Agent: Add a sulfonating agent, such as sodium sulfite (Na₂SO₃) (e.g., 3 g).

-

Reaction Conditions: Transfer the slurry to a high-pressure reactor. Heat to 140-160°C and stir for 2-4 hours. The pH should be maintained in the neutral to slightly alkaline range.

-

Cooling and Filtration: After the reaction, cool the reactor and filter the solution to remove any unreacted lignin.

-

Purification: The soluble lignosulfonate can be purified and isolated through methods like ultrafiltration to remove excess salts and low-molecular-weight impurities, followed by spray-drying or lyophilization.

Physicochemical Characterization and Performance

The efficacy of a surfactant is defined by a set of key physicochemical properties. Understanding these parameters is crucial for tailoring surfactants to specific applications.

-

Critical Micelle Concentration (CMC): The concentration at which surfactant molecules begin to self-assemble into micelles. A lower CMC indicates higher efficiency.[4][11]

-

Surface Tension Reduction: A measure of how effectively a surfactant can lower the surface tension of a liquid (typically water, ~72 mN/m). Greater reduction signifies better surface activity.[5][6]

-

Hydrophilic-Lipophilic Balance (HLB): A semi-empirical scale that indicates the relative balance of hydrophilic and hydrophobic portions of the molecule, which helps predict its behavior (e.g., as a water-in-oil or oil-in-water emulsifier).[21]

Standard Characterization Techniques

-

Tensiometry: The Du Noüy ring or Wilhelmy plate method is used to measure surface tension as a function of concentration to determine the CMC.

-

Spectroscopy: FT-IR and NMR are used to confirm the chemical structure and successful grafting of functional groups.[17]

-

Dynamic Light Scattering (DLS): Measures the size of micelles or emulsion droplets.[20]

Comparative Performance Data

The properties of lignocellulosic surfactants vary widely based on their source and synthesis method. The following table provides a representative comparison.

| Surfactant Type | Source Derivative | Typical CMC Range (mg/L) | Min. Surface Tension (mN/m) | Key Characteristics |

| Alkyl Polyglycoside (APG) | Cellulose/Starch | 200 - 1000 | 27 - 32 | Excellent wetting, mild, highly biodegradable.[11][12][16] |

| Hemicellulose Esters | Hemicellulose | N/A (Polymeric) | 40 - 50 | Primarily act as emulsion stabilizers.[3][17] |

| Rhamnolipids | Hemicellulose (via ferm.) | 10 - 200 | 25 - 30 | High activity, potent biological properties.[1][16] |

| Lignosulfonates | Lignin | High / Complex Aggregation | 40 - 50 | Excellent dispersants, stable at high temps.[18][19] |

| Modified Kraft Lignin | Lignin | 500 - 5000 | 35 - 45 | Good emulsifying and suspending agents.[5] |

Applications in High-Value Sectors

The unique properties of lignocellulosic surfactants make them suitable for a range of advanced applications, including in the pharmaceutical and drug development fields.

-

Drug Delivery Systems: Their low toxicity and biocompatibility make them excellent candidates for use as emulsifiers and stabilizers in nanoemulsions, liposomes, and solid lipid nanoparticles for delivering poorly water-soluble drugs.[22]

-

Bioprocessing and Fermentation: Surfactants can enhance the efficiency of the biorefinery process itself. Adding them during enzymatic hydrolysis can prevent the non-productive adsorption of cellulase enzymes onto lignin, thereby increasing sugar yields.[1][8][23]

-

Personal Care & Cosmetics: The mildness of carbohydrate-based surfactants like APGs makes them ideal for use in skin and hair care formulations.[11][12][13]

-

Agrochemicals: They can be used as dispersants and wetting agents in pesticide and herbicide formulations, improving their efficacy and reducing environmental impact.[12]

Caption: High-value application areas for lignocellulosic surfactants.

Challenges and Future Perspectives

Despite their immense potential, the widespread commercialization of lignocellulosic surfactants faces several hurdles.

-

Economic Viability: Production costs, particularly those involving multi-step purification or expensive enzymes, remain higher than for conventional petrochemical surfactants.[9][24]

-

Feedstock Heterogeneity: The natural variability in lignocellulosic biomass composition can lead to inconsistencies in the final product's properties, requiring robust quality control.[19]

-

Process Optimization: Scaling up laboratory syntheses to an industrial level while maintaining efficiency and adhering to green chemistry principles is a significant engineering challenge.[4][9]

The future of this field lies in developing highly efficient, selective, and integrated catalytic processes. The use of novel catalysts like zeolites for biomass conversion, the application of green synthesis techniques like mechanochemistry, and the design of consolidated bioprocessing (CBP) systems that combine enzyme production, hydrolysis, and fermentation into a single step will be key to unlocking the full potential of lignocellulose as a sustainable feedstock for the next generation of high-performance surfactants.[9][25][26]

References

-

Surfactants, Biosurfactants, and Non-Catalytic Proteins as Key Molecules to Enhance Enzymatic Hydrolysis of Lignocellulosic Biomass - MDPI. (2022, November 24). Available from: [Link]

-

Biosurfactant Production in the Context of Biorefineries - WUR eDepot. Available from: [Link]

-

A review on the synthesis of bio-based surfactants using green chemistry principles - PMC. Available from: [Link]

-

Transformation of Cellulose into Nonionic Surfactants Using a One-Pot Catalytic Process. - SciSpace. Available from: [Link]

-

Beechwood Hemicelluloses-based Polymeric Surfactants. Available from: [Link]

-

CHARACTERIZATION AND EVALUATION OF LIGNIN-BASED SURFACTANTS Lappeenranta–Lahti University of Technology LUT Master's Program - LUTPub. Available from: [Link]

-

Xylose a carbon source for the production of biosurfactant. (2021, May 27). Research, Society and Development, v. 10, n. 6. Available from: [Link]

-

Biosurfactants: Sustainable and Versatile Molecules - SciELO. (2022, May 17). Available from: [Link]

-

A Review on the Synthesis of Bio‑based Surfactants Using Green Chemistry Principles - ResearchGate. (2022, October 3). Available from: [Link]

- WO2008134037A1 - Treatment of lignocellulosic biomass with surfactants - Google Patents.

-

Synthetic and lignin based surfactants: Challenges and opportunities - ResearchGate. (2025, November 11). Available from: [Link]

-

A comprehensive review on production of bio-surfactants by bio-degradation of waste carbohydrate feedstocks - RSC Publishing. (2023, August 29). Available from: [Link]

-

Preparation of a new lignin-based anionic/cationic surfactant and its solution behaviour. Available from: [Link]

-

Effects of Biosurfactants on Enzymatic Saccharification and Fermentation of Pretreated Softwood - PMC. Available from: [Link]

-

State-of-the-art on the conversion of lignocellulosic biomass and its derivatives into biofuels using zeolites as catalysts - RSC Publishing. (2026, February 11). Available from: [Link]

-

Amphiphilic hemicellulose derivatives as stabilizers in oil-in-water emulsions - MPG.PuRe. (2025, April 11). Available from: [Link]

-

Biobased amide surfactants derived from cellulose-waste hydroxy acids: mechanochemical synthesis, foam fractionation and performance - Green Chemistry (RSC Publishing). (2025, July 18). Available from: [Link]

-

SYNTHESIS OF NOVEL SURFACTANTS FROM BIOMASS DERIVABLE STARTING MATERIALS AND ANALYSIS OF THEIR PROPERTIES. Available from: [Link]

-

Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability Comparison, Applications, Market, and Future Prospects | ACS Omega. (2023, March 24). Available from: [Link]

-

Challenges and Future Perspectives of Promising Biotechnologies for Lignocellulosic Biorefinery - MDPI. (2021, September 6). Available from: [Link]

-

Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects - PMC. Available from: [Link]

-

Scheme 11 Synthesis of cellulose based surfactants by Palkovits et al.... - ResearchGate. Available from: [Link]

-

A Critical Review of the Physicochemical Properties of Lignosulfonates: Chemical Structure and Behavior in Aqueous Solution, at Surfaces and Interfaces - MDPI. (2020, November 16). Available from: [Link]

-

Challenges and Future Perspectives of Promising Biotechnologies for Lignocellulosic Biorefinery - ResearchGate. (2021, September 6). Available from: [Link]

-

Catalytic conversion of lignocellulosic biomass into chemicals and fuels - ResearchGate. (2022, July 13). Available from: [Link]

-

Prospects and challenges regarding biosurfactants in advancing the petroleum industry - PMC. (2026, January 8). Available from: [Link]

-

Impact of physicochemical properties of lignin-based polymers on their flocculation and adsorption performance - Knowledge Commons. Available from: [Link]

-

Journal of Chemical Health Risks Review on Surfactants, Preparation and Their Applications and The Ionic Liquid Base Surfactants. Available from: [Link]

-

Lignocellulosic Biomass for the Synthesis of Nanocellulose and Its Eco-Friendly Advanced Applications - Frontiers. (2020, December 16). Available from: [Link]

-

A Brief Review on Applications of Lignin. Available from: [Link]

-

One pot catalytic conversion of cellulose into biodegradable surfactants - Chemical Communications (RSC Publishing). (2010, May 18). Available from: [Link]

-

Biosurfactants: Fermentation Production In 5 Easy Steps - Locus Ingredients. (2024, February 15). Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 3. pure.mpg.de [pure.mpg.de]

- 4. scielo.br [scielo.br]

- 5. lutpub.lut.fi [lutpub.lut.fi]

- 6. rsdjournal.org [rsdjournal.org]

- 7. edepot.wur.nl [edepot.wur.nl]

- 8. WO2008134037A1 - Treatment of lignocellulosic biomass with surfactants - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. A review on the synthesis of bio-based surfactants using green chemistry principles - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Green Surfactants (Biosurfactants): A Petroleum-Free Substitute for Sustainability—Comparison, Applications, Market, and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. One pot catalytic conversion of cellulose into biodegradable surfactants - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. eucalyptus.com.br [eucalyptus.com.br]

- 18. mdpi.com [mdpi.com]

- 19. Lignosulfonate surfactant - GREEN AGROCHEM - LIGNIN [lignosulfonate.com]

- 20. Preparation of a new lignin-based anionic/cationic surfactant and its solution behaviour - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

- 22. A comprehensive review on production of bio-surfactants by bio-degradation of waste carbohydrate feedstocks: an approach towards sustainable developme ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05051C [pubs.rsc.org]

- 23. Effects of Biosurfactants on Enzymatic Saccharification and Fermentation of Pretreated Softwood - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Prospects and challenges regarding biosurfactants in advancing the petroleum industry - PMC [pmc.ncbi.nlm.nih.gov]

- 25. State-of-the-art on the conversion of lignocellulosic biomass and its derivatives into biofuels using zeolites as catalysts - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D5SE01314C [pubs.rsc.org]